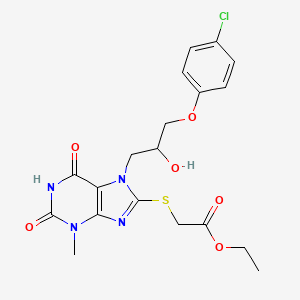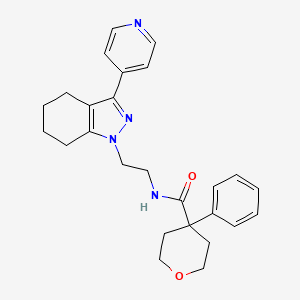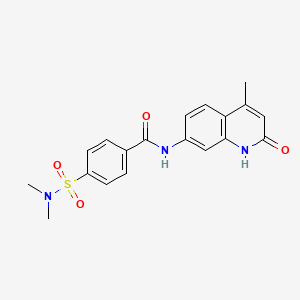
N-benzyl-4-(2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-(2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C27H26N4O2S and its molecular weight is 470.59. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-4-(2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-4-(2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A diverse range of benzamide derivatives, including those structurally related to N-benzyl-4-(2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide, have been synthesized and characterized for their potential biological applications. The synthesis involves various substituted benzamides, which are screened against enzymes like human recombinant alkaline phosphatase and ecto-5′-nucleotidases, highlighting their potential in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).
Antimicrobial and Antioxidant Activities
Compounds structurally akin to N-benzyl-4-(2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide have been evaluated for their antimicrobial and antioxidant properties. For example, thiosemicarbazide derivatives used as precursors in the synthesis of imidazole and other heterocyclic compounds have shown promising antimicrobial activity (Elmagd et al., 2017). Additionally, novel Schiff bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their in vitro anticancer activity, showing promising results against human cancer cell lines, which also implies their potential antimicrobial and antioxidant capabilities (Tiwari et al., 2017).
Anticancer Activities
The anticancer potential of derivatives similar to N-benzyl-4-(2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is also a significant area of research. Studies have demonstrated that compounds with benzamide and thiadiazole scaffolds exhibit promising anticancer activity, particularly against melanoma, leukemia, cervical cancer, and breast cancer cell lines, highlighting the therapeutic potential of these derivatives in oncology (Tiwari et al., 2017).
Electrochemical Synthesis and Applications
Another interesting application is the electrochemical synthesis of benzothiazoles and thiazolopyridines, which are crucial in pharmaceuticals and organic materials. This method, utilizing 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO)-catalyzed electrolytic C–H thiolation, offers a metal- and reagent-free approach to synthesizing these compounds from N-(hetero)arylthioamides, demonstrating a sustainable and efficient route to important benzothiazole derivatives (Qian et al., 2017).
Propiedades
IUPAC Name |
N-benzyl-4-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S/c1-19-14-20(2)16-23(15-19)30-25(32)18-34-27-28-12-13-31(27)24-10-8-22(9-11-24)26(33)29-17-21-6-4-3-5-7-21/h3-16H,17-18H2,1-2H3,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWCPUOGPFNFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2939497.png)
![4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2939499.png)
![N-[(4-Bromophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2939500.png)



![N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2939506.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[2-(4-fluorophenoxy)ethyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2939507.png)
![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2939508.png)
![2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole](/img/structure/B2939510.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2939511.png)
